molecular formula C9H19NO3S B1453563 [1-(Propane-2-sulfonyl)-piperidin-4-yl]-methanol CAS No. 1178653-66-1

[1-(Propane-2-sulfonyl)-piperidin-4-yl]-methanol

Cat. No.: B1453563
CAS No.: 1178653-66-1
M. Wt: 221.32 g/mol
InChI Key: QIAVJUJMJDFAML-UHFFFAOYSA-N
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Description

[1-(Propane-2-sulfonyl)-piperidin-4-yl]-methanol is a useful research compound. Its molecular formula is C9H19NO3S and its molecular weight is 221.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Methanol in Catalysts and Reaction Mechanisms

Methanol plays a crucial role in the development and functioning of catalysts, specifically in the synthesis of important compounds. Sulphonated resins, which are a category of catalysts, utilize methanol in the synthesis of methyl tert-butyl ether (MTBE), a significant anti-knocking additive in gasoline. Despite environmental concerns and stability issues with these resins, heteropoly acids (HPAs) have been considered as alternative catalysts. The interaction of methanol with such catalysts has been extensively studied, revealing complex dynamics and suggesting mechanisms for catalytic reactions. In these processes, methanol's interaction with the catalyst surface is vital for the reaction's progression and efficiency (Bielański et al., 2003).

Methanol as a Biomarker in Transformer Insulation

In the field of electrical engineering, methanol has been identified as a valuable biomarker for assessing the condition of solid insulation in power transformers. It was discovered during thermal aging tests of oil-immersed insulating papers and has since been used in field samples. Methanol's presence and concentration in transformer oil are related to the degradation of cellulosic insulation, making it a useful indicator for monitoring transformer health. Standardized methods for methanol determination are under development, emphasizing its significance in this application (Jalbert et al., 2019).

Methanol as a Feedstock in Chemical Production

Methanol serves as a fundamental feedstock in various chemical production processes. It is a base material for generating products like single-cell protein, biopolymers, and components for nanotechnology applications. Its conversion efficiency and the versatility make it an attractive option for producing a wide array of chemicals and materials. Research has also delved into genetically engineering methanotrophs to utilize methane, of which methanol is a key derivative, for producing new compounds like carotenoids or farnesene. The wide-ranging potential applications of methanol in this domain highlight its importance as a chemical feedstock (Strong et al., 2015).

Properties

IUPAC Name

(1-propan-2-ylsulfonylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3S/c1-8(2)14(12,13)10-5-3-9(7-11)4-6-10/h8-9,11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAVJUJMJDFAML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.